Cas no 749845-76-9 (Benzyl-methyl-piperidin-4-ylmethyl-amine)

Benzyl-methyl-piperidin-4-ylmethyl-amine is a tertiary amine compound featuring a piperidine core substituted with a benzyl group and a methylaminomethyl moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both aromatic and aliphatic functionalities enhances its reactivity, enabling its use in nucleophilic substitutions and reductive amination reactions. Its well-defined molecular framework ensures consistent performance in complex syntheses. The compound's stability under standard storage conditions and compatibility with common organic solvents further contribute to its utility in laboratory and industrial settings. Proper handling requires adherence to safety protocols due to its amine-based reactivity profile.
Benzyl-methyl-piperidin-4-ylmethyl-amine structure
749845-76-9 structure
Product Name:Benzyl-methyl-piperidin-4-ylmethyl-amine
CAS No:749845-76-9
MF:C14H22N2
MW:218.337883472443
CID:1774328
PubChem ID:16767918
Update Time:2025-05-19

Benzyl-methyl-piperidin-4-ylmethyl-amine Chemical and Physical Properties

Names and Identifiers

    • N-METHYL-N-(PHENYLMETHYL)-4-PIPERIDINEMETHANAMINE
    • BENZYL-METHYL-PIPERIDIN-4-YLMETHYL-AMINE
    • N-benzyl-N-methyl-1-piperidin-4-ylmethanamine
    • benzyl(methyl)(piperidin-4-ylmethyl)amine
    • 749845-76-9
    • DTXSID70588022
    • AKOS000123820
    • DB-264508
    • benzyl(methyl)[(piperidin-4-yl)methyl]amine
    • EN300-66319
    • N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine
    • Z335287696
    • SCHEMBL5651526
    • G27481
    • Benzyl-methyl-piperidin-4-ylmethyl-amine
    • MDL: MFCD05215188
    • Inchi: 1S/C14H22N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-6,14-15H,7-12H2,1H3
    • InChI Key: RKONUTWCBKFEFZ-UHFFFAOYSA-N
    • SMILES: N1CCC(CN(C)CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 218.178298710g/mol
  • Monoisotopic Mass: 218.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 15.3Ų

Benzyl-methyl-piperidin-4-ylmethyl-amine Security Information

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Additional information on Benzyl-methyl-piperidin-4-ylmethyl-amine

Introduction to Benzyl-methyl-piperidin-4-ylmethyl-amine (CAS No. 749845-76-9)

Benzyl-methyl-piperidin-4-ylmethyl-amine, a compound with the chemical identifier CAS No. 749845-76-9, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its Benzyl-methyl-piperidin-4-ylmethyl-amine moiety, contribute to its unique chemical properties and make it a valuable intermediate in synthetic chemistry.

The piperidine ring is a common structural motif in many bioactive molecules, including various therapeutic agents. Its presence in Benzyl-methyl-piperidin-4-ylmethyl-amine suggests that this compound may exhibit pharmacological properties similar to those of other piperidine-based drugs. For instance, piperidine derivatives have been extensively studied for their potential as central nervous system (CNS) therapeutics, including antipsychotics, antidepressants, and anxiolytics. The amine functional group in the molecule further enhances its potential for biological activity by allowing interactions with various biological targets.

In recent years, there has been growing interest in the development of novel piperidine derivatives for the treatment of neurological disorders. Research has shown that modifications to the piperidine core can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The specific substitution pattern in Benzyl-methyl-piperidin-4-ylmethyl-amine may contribute to its unique profile, making it a promising candidate for further investigation.

The synthesis of Benzyl-methyl-piperidin-4-ylmethyl-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The benzyl and methyl groups attached to the piperidine ring provide steric and electronic effects that can influence the compound's solubility, bioavailability, and metabolic stability. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are often employed to construct this complex molecule efficiently.

One of the key aspects of working with Benzyl-methyl-piperidin-4-ylmethyl-amine is its potential role as a building block for more complex pharmacophores. In drug discovery pipelines, such intermediates are invaluable for exploring structure-activity relationships (SARs) and optimizing lead compounds. The ability to modify specific functional groups while maintaining the core piperidine scaffold allows chemists to fine-tune the biological activity of these molecules.

Recent studies have highlighted the importance of piperidine derivatives in the development of next-generation therapeutics. For example, research published in leading pharmaceutical journals has demonstrated the efficacy of certain piperidine-based compounds in preclinical models of depression and anxiety disorders. These findings underscore the need for continued exploration of this chemical class and support the investigation of novel derivatives like Benzyl-methyl-piperidin-4-ylmethyl-amine.

The chemical properties of Benzyl-methyl-piperidin-4-ylmethyl-amine also make it a useful tool for mechanistic studies. By understanding how this compound interacts with biological targets at the molecular level, researchers can gain insights into potential therapeutic mechanisms and identify new avenues for drug development. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate the structure-function relationships of these molecules.

In conclusion, Benzyl-methyl-piperidin-4-ylmethyl-amine (CAS No. 749845-76-9) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups and its relationship to known bioactive piperidine derivatives make it a valuable asset in drug discovery efforts. As our understanding of molecular biology and pharmacology continues to evolve, compounds like Benzyl-methyl-piperidin-4-ylmethyl-amine will play an increasingly important role in the development of innovative therapies.

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